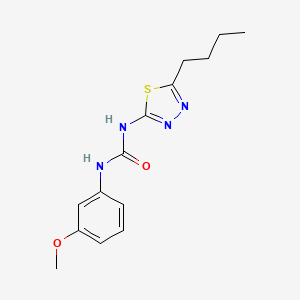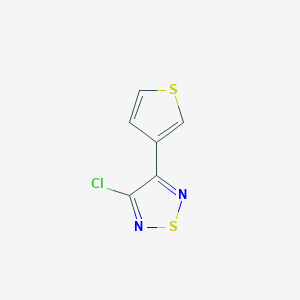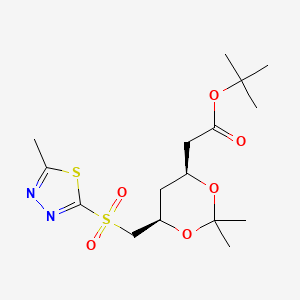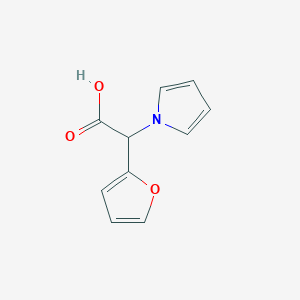![molecular formula C6H12ClNO4 B14881388 4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
4-[(Carboxymethyl)amino]butanoic acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Carboxymethyl)amino]butanoic acid hydrochloride is an organic compound with the chemical formula C6H12ClNO4. It is a white solid that is soluble in water and ethanol. This compound is commonly used as a pharmaceutical intermediate and has applications in various biomedical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Carboxymethyl)amino]butanoic acid hydrochloride can be synthesized through the reaction of 4-aminobutyric acid with chloroacetic acid. The reaction typically involves the following steps:
- Dissolve 4-aminobutyric acid in water.
- Add chloroacetic acid to the solution.
- Adjust the pH to around 7-8 using a base such as sodium hydroxide.
- Heat the mixture to around 60-70°C and stir for several hours.
- Cool the reaction mixture and adjust the pH to acidic using hydrochloric acid.
- Filter the precipitate and wash with cold water to obtain the final product .
Industrial Production Methods
Industrial production of 4-[(Carboxymethyl)amino]butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-[(Carboxymethyl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Carboxymethyl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(Carboxymethyl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors and transporters, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-[(Carboxymethyl)amino]butanoic acid: Similar structure but without the hydrochloride group.
4-(Dimethylamino)butanoic acid hydrochloride: Contains a dimethylamino group instead of a carboxymethyl group.
Uniqueness
4-[(Carboxymethyl)amino]butanoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its solubility in water and ethanol, along with its reactivity, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H12ClNO4 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-(carboxymethylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c8-5(9)2-1-3-7-4-6(10)11;/h7H,1-4H2,(H,8,9)(H,10,11);1H |
InChI Key |
IGPLPDLLSUUIEN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)


![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)




![3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14881348.png)




